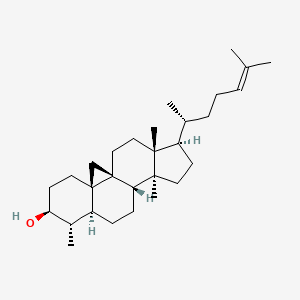
31-Norcycloartenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
31-Norcycloartenol is a natural product found in Aglaia elaeagnoidea, Oryza sativa, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacokinetics Studies
Research has demonstrated the pharmacokinetics of 31-norcycloartenol in animal models. A study utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) to analyze its absorption and metabolism in rat plasma after oral administration of Brassica campestris pollen. The method validated showed high precision and recovery rates, indicating that this compound can be effectively studied for its bioavailability and therapeutic potential in mammals .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Triterpenes like this compound are known to modulate inflammatory pathways, which may contribute to their therapeutic effects in conditions characterized by chronic inflammation. This suggests potential applications in treating diseases such as arthritis or other inflammatory disorders.
Natural Pesticide Development
The bioactive nature of this compound suggests its use as a natural pesticide. Its presence in plants like Gossypium hirsutum indicates that it may play a role in plant defense mechanisms against pests and pathogens. Research into its insecticidal properties could lead to environmentally friendly pest control solutions.
Enhancing Crop Resistance
Studies have shown that compounds similar to this compound can enhance the resistance of crops to environmental stressors. This includes resistance to pathogens and abiotic stress factors, which is vital for sustainable agriculture practices in the face of climate change.
Metabolic Pathway Studies
Nuclear magnetic resonance (NMR) studies have been employed to understand the metabolic pathways involving this compound and related compounds in various organisms, including Escherichia coli and rat liver cells. These studies provide insights into how this compound interacts within biological systems, potentially influencing glycolysis and bioenergetics .
Structural Analysis and Drug Development
The structural properties of this compound make it a candidate for drug development research. Its ability to interact with biological macromolecules could be explored for designing new therapeutic agents targeting specific diseases.
Case Studies
Propriétés
Formule moléculaire |
C29H48O |
|---|---|
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(1S,3R,6S,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C29H48O/c1-19(2)8-7-9-20(3)22-12-14-27(6)25-11-10-23-21(4)24(30)13-15-28(23)18-29(25,28)17-16-26(22,27)5/h8,20-25,30H,7,9-18H2,1-6H3/t20-,21+,22-,23+,24+,25+,26-,27+,28-,29+/m1/s1 |
Clé InChI |
XZEUYTKSAYNYPK-WXPWFURYSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CC[C@@H]1O)C)[C@H](C)CCC=C(C)C)C |
SMILES canonique |
CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC=C(C)C)C |
Synonymes |
29-norcycloartenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















